Lipophilicity Shift: clogP of D-Alanine 1-Adamantyl Amide Compared to D-Alanine and L-Alanine 1-Adamantyl Amide
D-Alanine 1-Adamantyl Amide (clogP = 1.43) demonstrates a lipophilicity increase of approximately 4.25 log units compared to D-alanine (logP = -2.82), a shift attributable to the adamantyl group (πadamantyl = 3.1) plus the conversion of the carboxylic acid to a secondary amide [1][2]. L-Alanine 1-Adamantyl Amide, the enantiomeric form, shares identical calculated lipophilicity (clogP) and topological polar surface area (TPSA = 41.13 Ų), such that the two enantiomers are indistinguishable by achiral physicochemical descriptors; differentiation rests on stereochemical configuration at the alanine α-carbon [1].
| Evidence Dimension | Calculated partition coefficient (clogP / logP) |
|---|---|
| Target Compound Data | D-Alanine 1-Adamantyl Amide: clogP = 1.43 |
| Comparator Or Baseline | D-Alanine: logP = -2.82; L-Alanine 1-Adamantyl Amide: clogP = 1.43 (identical by achiral calculation) |
| Quantified Difference | ΔlogP ≈ 4.25 versus D-alanine; ΔclogP = 0 versus L-enantiomer |
| Conditions | Calculated partition coefficient (CLOGP algorithm); D-alanine logP from IUPHAR experimental database |
Why This Matters
Procurement decisions for membrane-permeability optimization must account for the >4 log-unit lipophilicity gain conferred by the adamantyl amide motif, which cannot be achieved with D-alanine alone; enantiomeric selection (D vs. L) must be guided by stereochemical requirements of the downstream application.
- [1] sildrug.ibb.waw.pl. EOS87344: clogP = 1.43; TPSA = 41.13; MW = 222.33; formula C₁₃H₂₂N₂O. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. D-alanine: XLogP = -2.82; MW = 89.05. View Source
